molecular formula C6H7Cl2N B086543 3-Chloroaniline hydrochloride CAS No. 141-85-5

3-Chloroaniline hydrochloride

Cat. No. B086543
CAS RN: 141-85-5
M. Wt: 164.03 g/mol
InChI Key: NMGHWHCTRGZZOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloroaniline hydrochloride and its derivatives involves various chemical reactions, highlighting the compound's versatility in organic synthesis. Notably, the synthesis of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline was achieved through a specific reaction pathway, showcasing the compound's applicability in creating complex molecules (Elerman, Kabak, & Elmali, 2002). Additionally, the synthesis of poly(2,5-dichloroaniline-co-aniline) through chemical copolymerization highlights the compound's potential in polymer science (Diaz, Sánchez, Valle, Torres, & Tagle, 2001).

Molecular Structure Analysis

The molecular structure of 3-Chloroaniline hydrochloride derivatives has been elucidated through various techniques, including crystallography and quantum mechanical studies. For instance, the crystal structure and quantum mechanical study of nitrate and perchlorate salts of 3-chloroaniline were determined, revealing insights into the compound's structural dynamics and electronic properties (Bayar, Khedhiri, Jeanneau, Lefebvre, & Nasr, 2017).

Chemical Reactions and Properties

3-Chloroaniline hydrochloride undergoes various chemical reactions, demonstrating its reactivity and functional versatility. The interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate resulted in the formation of new compounds, indicating the compound's reactivity towards different chemical agents (Babashkina, Robeyns, Filinchuk, & Safin, 2016).

Physical Properties Analysis

The physical properties of 3-Chloroaniline hydrochloride and its derivatives, such as polymer films obtained through electrochemical polymerization, have been extensively studied. These studies provide valuable information on the compound's behavior in various conditions and its potential applications in material science (Sayyah, El-rehim, & El-Deeb, 2004).

Scientific Research Applications

  • Toxicology and Health Effects :

    • 3-Chloroaniline hydrochloride has been studied for its nephrotoxic and hepatotoxic potentials. For example, in Fischer 344 rats, administration of 3-chloroaniline hydrochloride caused effects like oliguria, glucosuria, hematuria, and increased plasma ALT/GPT activity (Rankin et al., 1995).
    • Toxicology and carcinogenesis studies in rats and mice have shown the potential carcinogenic activity of p-chloroaniline hydrochloride, a related compound, indicating possible similar risks with 3-chloroaniline hydrochloride (Chhabra, 1989).
  • Environmental Impact and Biodegradation :

    • Chloroaniline-based compounds, including 3-chloroaniline hydrochloride, are significant contaminants in aquatic and terrestrial environments. Research shows that these compounds can be biologically dehalogenated under certain conditions, suggesting potential for bioremediation strategies (Kuhn & Suflita, 1989).
    • Microbial degradation of chloroanilines in soil has been observed, indicating that specialized microorganisms can effectively remove these compounds from the environment (Brunsbach & Reineke, 1993).
  • Chemical Applications :

    • Studies on the electropolymerization of 3-chloroaniline and the characterization of the obtained polymer films show its potential application in materials science (Sayyah et al., 2004).
    • Chloroanilines, including 3-chloroaniline, have been used as corrosion inhibitors for metals like aluminium in acidic environments (Desai & Patel, 1972).
  • Analytical Applications :

    • Fluorescence detection of chloroanilines in liquid chromatography using a post-column reaction with fluorescamine demonstrates the analytical application of 3-chloroaniline hydrochloride in detecting primary amines (Scholten et al., 1981).

Safety And Hazards

3-Chloroaniline hydrochloride is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-chloroaniline;hydrochloride
Source PubChem
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InChI

InChI=1S/C6H6ClN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHWHCTRGZZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

108-42-9 (Parent)
Record name C.I. 37005
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DSSTOX Substance ID

DTXSID3059711
Record name 3-Chloroaniline hydrochloride
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Chloroaniline hydrochloride

CAS RN

141-85-5
Record name Benzenamine, 3-chloro-, hydrochloride (1:1)
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Record name 3-Chloroaniline hydrochloride
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Record name Benzenamine, 3-chloro-, hydrochloride (1:1)
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Record name 3-Chloroaniline hydrochloride
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Record name 3-chloroanilinium chloride
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Record name 3-CHLOROANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
GO Rankin, MA Valentovic, DW Nicoll… - Journal of applied …, 1995 - Wiley Online Library
… We had reported previously that ip administration of 3-chloroaniline hydrochloride at a dose of 1.5 mmol kg-' induced a 75% mortality rate.I4 As 3-bromoaniline and 3-iodoaniline …
MA Stahl, BF Kenesky, RPM Berbee… - The Journal of …, 1980 - ACS Publications
… 2,4,6-Trimethyl-3-chloroaniline Hydrochloride (40). To a solution of 810 mg (3.0 mmol) of 6b in 15 mL of dry C6He was added a solution of 390 mg (2.89 mmol) of S0C12 in 3 mL of dry …
Number of citations: 7 pubs.acs.org
H Chen, CN Nilsen, A Choudhury, KL Sorgi - Arkivoc, 2008 - arkat-usa.org
… mL then 500 mL), suction dried thoroughly and further dried in a vacuum oven at 50 C under house vacuum until constant weight to afford 4-benzyloxy-3-chloroaniline hydrochloride as …
Number of citations: 11 www.arkat-usa.org
SR Mirrezaei, HS Munro, D Parker - Synthetic metals, 1988 - Elsevier
… C 6, N 1, C1 2 for the theoretical stoichiometry for 3-chloroaniline hydrochloride (CAN-HC1)). This gives rise to a CI:N ratio of ~2:1, as would be expected on the basis that the precipitate …
Number of citations: 34 www.sciencedirect.com
J Zhang, W Tan, P Zhao, Y Mi, Z Guo - International Journal of Biological …, 2022 - Elsevier
… , guanidine hydrochloride, aminoguanidine hydrochloride, N,N'-diaminoguanidine hydrochloride, aniline hydrochloride, 2-chloroaniline hydrochloride, 3-chloroaniline hydrochloride, …
Number of citations: 10 www.sciencedirect.com
P Traxler, G Bold, J Frei, M Lang, N Lydon… - Journal of medicinal …, 1997 - ACS Publications
… A suspension of 1 g (3.52 mmol) of 3-((4-methoxyphenyl)amino)-4-cyano-5-(((dimethylamino)methylene)amino)pyrazole (40b) and 0.9 g (5.48 mmol) of 3-chloroaniline hydrochloride in …
Number of citations: 315 pubs.acs.org
E Sajben-Nagy, L Manczinger, B Škrbić… - World Journal of …, 2014 - Springer
Laccase-producing fungi were isolated from air, using selective media with a chromogenic substrate to indicate enzyme activity. The best laccase producer strain proved to be a …
Number of citations: 15 link.springer.com
GT Cheek, RF Nelson, JM Bobbitt… - The Journal of Organic …, 1987 - ACS Publications
… The mixture was cooled and triturated in ether, whereupon 3-chloroaniline hydrochloride crystallized. The salt was removed by filtration, and the filtrate was washed with 10% HC1 (4 X …
Number of citations: 6 pubs.acs.org
M Dukat, AA Abdel-Rahman, AM Ismaiel… - Journal of medicinal …, 1996 - ACS Publications
… A mixture of 3-chloroaniline hydrochloride (1.97 g, 12 mmol) and dimethyl dicyandiamide (1.37 g, 12 mmol) in H 2 O (10 mL) was heated at reflux for 2 h and filtered while hot. After …
Number of citations: 83 pubs.acs.org
AF Crowther, FHS Curd, DG Davey… - Journal of the …, 1951 - pubs.rsc.org
IN previous papers in this series (Part X, J., 1946, 729; Part XXVIII, J., 1948, 1630) we have described the preparation of N1-alkyl-N5-aryl-and N1N1-dialkyl-N5-aryl-diguanides, …
Number of citations: 1 pubs.rsc.org

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